

Spectroscopic Profile of Disperse Blue 291: A Technical Guide

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Compound of Interest

Compound Name: Disperse blue 291

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **Disperse Blue 291** (C.I. 113395), a monoazo dye. Due to the limited availability of publicly accessible experimental spectra, this document focuses on predicted spectroscopic data for Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. These predictions are based on the known chemical structure of the dye and spectroscopic data from its precursors and analogous compounds. This guide also includes detailed, generalized experimental protocols for obtaining such spectra, serving as a valuable resource for researchers in textile chemistry, materials science, and analytical chemistry.

Chemical Structure and Properties

Disperse Blue 291 is a synthetic dye belonging to the azo class of compounds. Its chemical structure is derived from the diazotization of 2,4-Dinitro-6-bromoaniline and its subsequent coupling with N-(3-(diethylamino)-4-methoxyphenyl)acetamide.

Chemical Formula: $C_{19}H_{21}BrN_6O_6$

Molecular Weight: 509.31 g/mol

CAS Numbers: 83929-84-4, 56548-64-2

Synonyms: C.I. **Disperse Blue 291**, Disperse Blue 3G, Disperse Blue SE-3G[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Disperse Blue 291**. These predictions are derived from the analysis of its constituent functional groups and chromophoric systems.

Predicted UV-Visible Spectroscopic Data

The color of **Disperse Blue 291** arises from its extended system of conjugated double bonds, characteristic of azo dyes. The UV-Vis spectrum is expected to show a strong absorption band in the visible region.

Parameter	Predicted Value	Solvent/Conditions
λ_{max} (Visible)	580 - 620 nm	Methanol or Ethanol
λ_{max} (UV)	250 - 280 nm	Methanol or Ethanol

Note: The λ_{max} in the visible region is responsible for the dye's characteristic blue color. The exact wavelength can be influenced by the solvent polarity.

Predicted Fourier-Transform Infrared (FTIR) Spectroscopic Data

The FTIR spectrum of **Disperse Blue 291** is predicted to exhibit characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200	N-H Stretch	Amide (N-H)
3100 - 3000	C-H Stretch	Aromatic C-H
2970 - 2850	C-H Stretch	Aliphatic (CH ₂ , CH ₃)
1680 - 1640	C=O Stretch	Amide I (C=O)
1600 - 1550	N=N Stretch	Azo group
1550 - 1500	N-O Stretch (asymmetric)	Nitro group (NO ₂)
1540 - 1500	N-H Bend	Amide II
1480 - 1440	C=C Stretch	Aromatic C=C
1350 - 1300	N-O Stretch (symmetric)	Nitro group (NO ₂)
1250 - 1200	C-N Stretch	Aryl-N
1150 - 1050	C-O Stretch	Aryl-O-CH ₃
850 - 750	C-H Bend (out-of-plane)	Substituted benzene rings
680 - 550	C-Br Stretch	Aryl-Br

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The predicted ¹H NMR spectrum of **Disperse Blue 291** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) would likely show the following signals. Chemical shifts (δ) are given in parts per million (ppm).

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
8.5 - 9.0	d	1H	Aromatic H ortho to Br and meta to azo
8.0 - 8.4	d	1H	Aromatic H meta to Br and ortho to nitro
7.5 - 7.9	s	1H	Aromatic H on the acetanilide ring
6.8 - 7.2	s	1H	Aromatic H on the acetanilide ring
3.8 - 4.0	s	3H	Methoxy group (-OCH ₃)
3.3 - 3.6	q	4H	Diethylamino group (-N(CH ₂ CH ₃) ₂)
2.0 - 2.3	s	3H	Acetyl group (-COCH ₃)
1.1 - 1.4	t	6H	Diethylamino group (-N(CH ₂ CH ₃) ₂)
9.5 - 10.5	s (broad)	1H	Amide proton (-NHCOCH ₃)

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the specific conformation of the molecule.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid dye sample like **Disperse Blue 291**.

UV-Visible Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum of **Disperse Blue 291** in a suitable solvent.^{[3][4]}

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Materials:

- **Disperse Blue 291** powder
- Spectroscopic grade solvent (e.g., methanol, ethanol, or acetone)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)

Procedure:

- **Solution Preparation:** Prepare a stock solution of **Disperse Blue 291** by accurately weighing a small amount of the dye and dissolving it in a known volume of the chosen solvent in a volumetric flask. The concentration should be in the range of 10-50 mg/L.
- **Dilution:** From the stock solution, prepare a dilute solution (e.g., 1-10 mg/L) to ensure that the absorbance values fall within the linear range of the instrument (typically below 1.5).
- **Instrument Setup:** Turn on the spectrophotometer and allow it to warm up.
- **Blank Measurement:** Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam path of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-800 nm).
- **Sample Measurement:** Rinse the sample cuvette with a small amount of the diluted dye solution and then fill it. Place the sample cuvette in the sample beam path.
- **Spectrum Acquisition:** Scan the sample over the same wavelength range as the baseline correction.
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}).

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid **Disperse Blue 291**.^{[5][6][7][8][9]}

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Materials:

- **Disperse Blue 291** powder
- Spectroscopic grade potassium bromide (KBr), dried
- Agate mortar and pestle
- Pellet press with die
- Spatula

Procedure:

- **Sample Preparation:** Place approximately 1-2 mg of **Disperse Blue 291** powder into a clean, dry agate mortar.
- **Mixing:** Add approximately 100-200 mg of dry KBr powder to the mortar.
- **Grinding:** Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing and gentle crushing to avoid excessive pressure that could alter the sample's crystalline structure.
- **Loading the Die:** Transfer the powder mixture into the collar of the pellet die. Distribute the powder evenly.
- **Pressing the Pellet:** Place the plunger into the die body and transfer the assembly to the hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

- **Spectrum Acquisition:** Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
- **Background Measurement:** Acquire a background spectrum of the empty sample compartment.
- **Sample Measurement:** Acquire the FTIR spectrum of the sample pellet, typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for preparing a sample of **Disperse Blue 291** for ^1H NMR analysis.^{[10][11][12][13][14]}

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

Materials:

- **Disperse Blue 291** powder
- Deuterated solvent (e.g., DMSO- d_6 or CDCl_3)
- NMR tube (5 mm diameter) and cap
- Pipette or syringe
- Vortex mixer (optional)

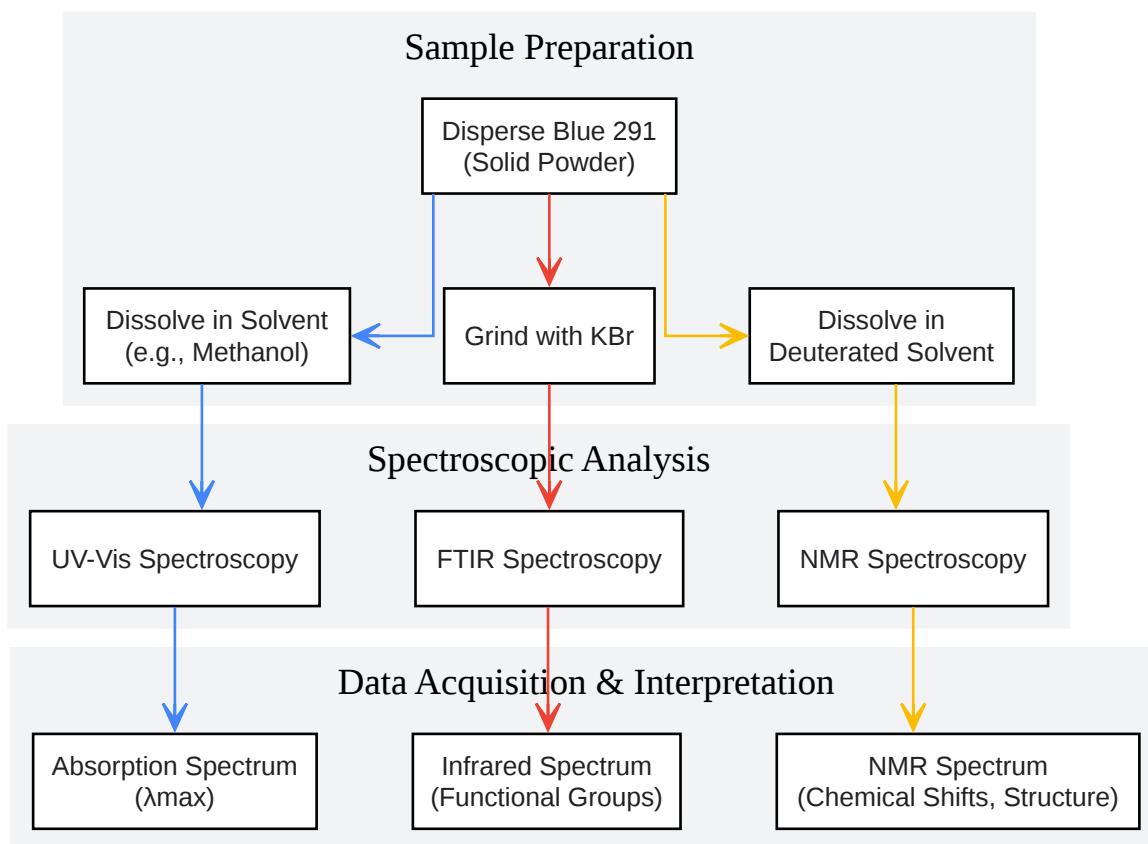
Procedure:

- **Sample Preparation:** Weigh approximately 5-10 mg of **Disperse Blue 291** directly into a clean, dry NMR tube.

- **Solvent Addition:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube using a pipette or syringe.
- **Dissolution:** Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer to aid dissolution. Ensure the solution is homogeneous and free of solid particles.
- **Sample Insertion:** Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- **Spectrum Acquisition:** Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) and acquire the ^1H NMR spectrum.
- **Data Processing and Analysis:** Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals and determine the chemical shifts and coupling constants to assign the peaks to the protons in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a dye such as **Disperse Blue 291**.



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Caption: General workflow for the spectroscopic analysis of **Disperse Blue 291**.

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